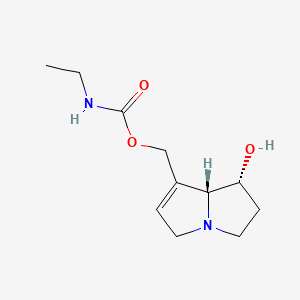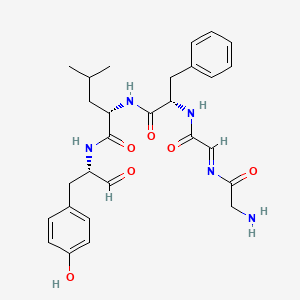![molecular formula C8H16F3NOSi B14434915 N-[tert-Butyl(dimethyl)silyl]-2,2,2-trifluoroacetamide CAS No. 83170-48-3](/img/structure/B14434915.png)
N-[tert-Butyl(dimethyl)silyl]-2,2,2-trifluoroacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[tert-Butyl(dimethyl)silyl]-2,2,2-trifluoroacetamide is a chemical compound widely used in organic synthesis. It is known for its role as a silylating agent, which means it is used to introduce silyl groups into molecules. This compound is particularly valued for its ability to protect functional groups during chemical reactions, making it an essential tool in the field of organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[tert-Butyl(dimethyl)silyl]-2,2,2-trifluoroacetamide typically involves the reaction of tert-butyldimethylsilyl chloride with trifluoroacetamide in the presence of a base such as imidazole or dimethylaminopyridine. The reaction is usually carried out in an aprotic solvent like acetonitrile or dimethylformamide at temperatures ranging from 24°C to 80°C .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistent quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-[tert-Butyl(dimethyl)silyl]-2,2,2-trifluoroacetamide undergoes various types of chemical reactions, including:
Deprotection: The silyl groups introduced by this compound can be removed using fluoride ions, typically from tetra-n-butylammonium fluoride.
Common Reagents and Conditions
Silylation: Common reagents include tert-butyldimethylsilyl chloride and trifluoroacetamide.
Deprotection: Fluoride ions from sources like tetra-n-butylammonium fluoride in solvents such as tetrahydrofuran are used to remove the silyl groups.
Major Products Formed
The major products formed from these reactions include silyl-protected alcohols, amines, and carboxylic acids. These protected compounds are more stable and less reactive, allowing for selective reactions to occur on other parts of the molecule .
Wissenschaftliche Forschungsanwendungen
N-[tert-Butyl(dimethyl)silyl]-2,2,2-trifluoroacetamide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N-[tert-Butyl(dimethyl)silyl]-2,2,2-trifluoroacetamide involves the formation of a silyl ether, silyl amine, or silyl ester through the reaction of the silyl group with a hydroxyl, amino, or carboxyl group, respectively. The silyl group stabilizes the functional group, preventing unwanted side reactions. The deprotection process involves the nucleophilic attack of fluoride ions on the silicon atom, leading to the cleavage of the Si-O, Si-N, or Si-C bond and the release of the protected functional group .
Vergleich Mit ähnlichen Verbindungen
N-[tert-Butyl(dimethyl)silyl]-2,2,2-trifluoroacetamide is unique due to its high reactivity and stability. Similar compounds include:
tert-Butyldimethylsilyl chloride: Used for similar silylation reactions but lacks the trifluoroacetamide component.
tert-Butyldimethylsilyl trifluoromethanesulfonate: Another silylating agent with similar applications.
Trimethylsilyl chloride: A less bulky silylating agent used for similar purposes.
These compounds differ in their reactivity, stability, and the size of the silyl group, which can influence the outcome of the reactions they are used in.
Eigenschaften
CAS-Nummer |
83170-48-3 |
|---|---|
Molekularformel |
C8H16F3NOSi |
Molekulargewicht |
227.30 g/mol |
IUPAC-Name |
N-[tert-butyl(dimethyl)silyl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C8H16F3NOSi/c1-7(2,3)14(4,5)12-6(13)8(9,10)11/h1-5H3,(H,12,13) |
InChI-Schlüssel |
PIJWXSSJROBBTA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)NC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



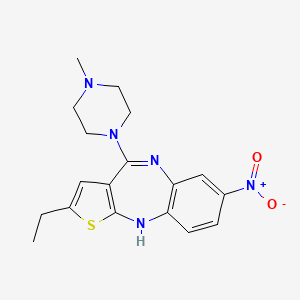
![7-[(Anthracene-9-carbonyl)oxy]octadecanoic acid](/img/structure/B14434841.png)
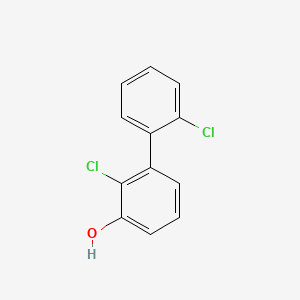
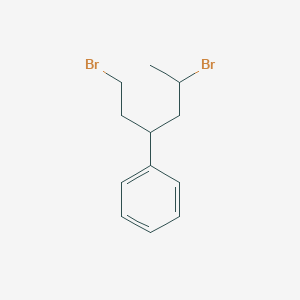
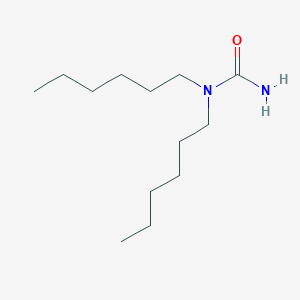
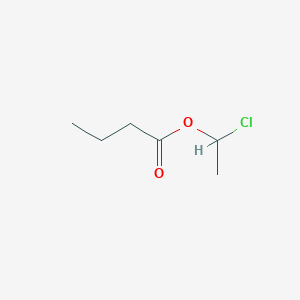
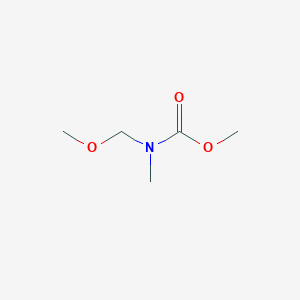
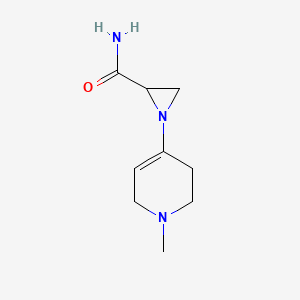

![1,1'-{3-Methyl-3-[2-(prop-2-en-1-yl)phenyl]cycloprop-1-ene-1,2-diyl}dibenzene](/img/structure/B14434876.png)
